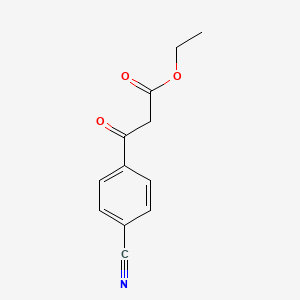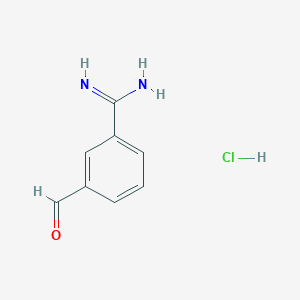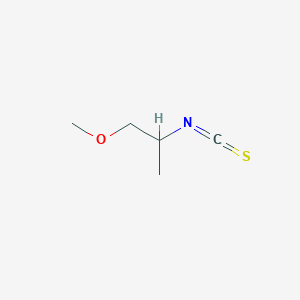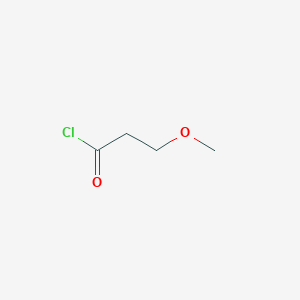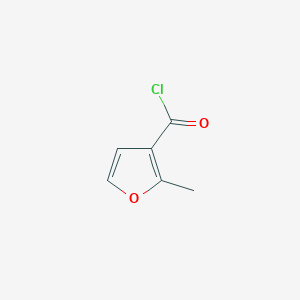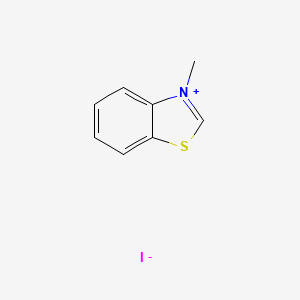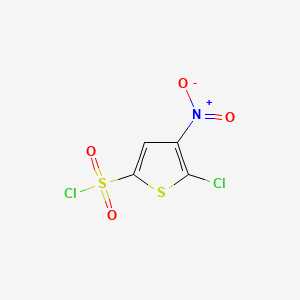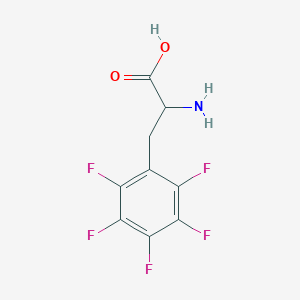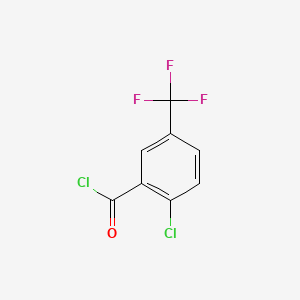
2-Chloro-5-(trifluoromethyl)benzoyl chloride
Vue d'ensemble
Description
“2-Chloro-5-(trifluoromethyl)benzoyl chloride” is a chemical compound with the CAS Number: 657-05-6 . It has a molecular weight of 243.01 and its linear formula is C8H3Cl2F3O .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, 2-chloro-5-trifluoromethyl-benzonitrile can be synthesized via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(trifluoromethyl)benzoyl chloride” is available as a 2D Mol file or as a computed 3D SD file . The InChI code for the compound is1S/C8H3Cl2F3O/c9-6-2-1-4 (8 (11,12)13)3-5 (6)7 (10)14/h1-3H . Chemical Reactions Analysis
While specific reactions involving “2-Chloro-5-(trifluoromethyl)benzoyl chloride” are not detailed in the search results, related compounds have been used in various reactions. For example, 2-chloro-5-trifluoromethyl-benzaldehyde has been used in the gas-phase chemical derivatization of poly(tetrafluoroethylene) and poly(ethylene terephthalate) using gas plasma .Physical And Chemical Properties Analysis
“2-Chloro-5-(trifluoromethyl)benzoyl chloride” is a liquid at room temperature . It has a density of 1.416 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Drug Intermediates
2-Chloro-5-(trifluoromethyl)benzoyl chloride is utilized in the synthesis of drug intermediates. A study by Zhou Xiao-rui (2006) demonstrates its application in synthesizing 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate. This process involves bromination, carboxylation, and chlorination, and highlights the economic value of this simple technique (Zhou Xiao-rui, 2006).
Electrophilic Reactions with C-H Acids
2-Chloro-5-(trifluoromethyl)benzoyl chloride is effective in electrophilic reactions with C-H acids. KlocKrystian et al. (2001) found that 2-(chloroseleno)benzoyl chloride, a related compound, reacts with C-H acids leading to ring closure and the production of 2-substituted benzo[b]selenophen-3(2H)-ones in moderate to high yields, indicating the potential of similar compounds in organic synthesis (KlocKrystian et al., 2001).
Acylation of Azaindoles
In a study by Z. Zhang et al. (2002), conditions for acylating azaindoles using benzoyl chloride and related compounds were explored. The study achieved effective attachment of these chlorides to the 3-position of azaindoles, suggesting the usefulness of 2-Chloro-5-(trifluoromethyl)benzoyl chloride in similar contexts (Z. Zhang et al., 2002).
Friedel–Crafts Acylation Reactions
J. Ross and Jianliang Xiao (2002) conducted a study on Friedel–Crafts acylation reactions using benzoyl chloride in an ionic liquid. This study showcases the broader application of 2-Chloro-5-(trifluoromethyl)benzoyl chloride in aromatic electrophilic substitution reactions (J. Ross & Jianliang Xiao, 2002).
Conversion of Chlorins to Phytoporphyrins
Lifu Ma and D. Dolphin (1995) demonstrated the conversion of chlorophyll derivatives to phytoporphyrins using benzoyl chloride in DMF. This method, applicable to 2-Chloro-5-(trifluoromethyl)benzoyl chloride, offers an efficient route to prepare monovinyl porphyrins, important in photodynamic therapy (Lifu Ma & D. Dolphin, 1995).
Reactions with Nucleophiles
M. Osajda and J. Młochowski (2002) studied the reactions of 2-(chloroseleno)benzoyl chloride with various nucleophiles. Their findings suggest that compounds like 2-Chloro-5-(trifluoromethyl)benzoyl chloride can undergo similar reactions, useful in organic and pharmaceutical synthesis (M. Osajda & J. Młochowski, 2002).
Synthesis of Se-Trifluoromethyl Esters
Junwen Wang et al. (2017) describe the trifluoromethylselenolation of acid chlorides, including benzoyl chloride derivatives. This process effectively converts these chlorides into Se-trifluoromethyl esters, indicating a potential application for 2-Chloro-5-(trifluoromethyl)benzoyl chloride in synthesizing specialized organic compounds (Junwen Wang et al., 2017).
Trifluoromethylation of Acid Chlorides
Research by W. Dukat and D. Naumann (1985) discusses the trifluoromethylation of acid chlorides, including benzoyl chloride. This study implies that 2-Chloro-5-(trifluoromethyl)benzoyl chloride could be used in similar trifluoromethylation reactions, expanding its application in organic chemistry (W. Dukat & D. Naumann, 1985).
Safety And Hazards
This compound is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-1-4(8(11,12)13)3-5(6)7(10)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRARPACTAFPNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380773 | |
| Record name | 2-chloro-5-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)benzoyl chloride | |
CAS RN |
657-05-6 | |
| Record name | 2-chloro-5-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 657-05-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

